2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester
Description
This compound is a methyl ester derivative of an anthracene-based structure featuring a 1-amino group, a 4-[(4-methylphenyl)amino] substituent, and a 9,10-dioxo moiety. Its molecular formula is C23H19N2O4 (inferred from structural analogs), with a molar mass of approximately 387.4 g/mol. Anthraquinone derivatives, such as this compound, are of interest in medicinal chemistry and materials science due to their planar aromatic systems, which facilitate π-π interactions and redox activity.
Properties
CAS No. |
64862-95-9 |
|---|---|
Molecular Formula |
C23H18N2O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 1-amino-4-(4-methylanilino)-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C23H18N2O4/c1-12-7-9-13(10-8-12)25-17-11-16(23(28)29-2)20(24)19-18(17)21(26)14-5-3-4-6-15(14)22(19)27/h3-11,25H,24H2,1-2H3 |
InChI Key |
PGXKXIJWONSRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C(=C2)C(=O)OC)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic Acid (Key Intermediate)
The aminoanthraquinone carboxylic acid core is typically prepared by reduction of 1-nitroanthraquinone-2-carboxylic acid using ammonia or other reducing agents. This reaction converts the nitro group to an amino group while preserving the carboxylic acid functionality.
Alternatively, 2-methyl-1-nitroanthraquinone can be converted to the amino acid by nitration followed by substitution with ammonia.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitro group reduction | Ammonia or suitable reducing agent | Conversion of nitro to amino group |
| Preservation of carboxylic acid | Controlled reaction conditions | Retention of 2-carboxylic acid group |
Esterification to Methyl Ester
The carboxylic acid group is esterified to the methyl ester, typically by reaction with methanol in acidic conditions (e.g., using sulfuric acid or acidic catalysts). This step converts the acid to the methyl ester, enhancing solubility and modifying reactivity.
The methyl ester crystallizes as red needles from acetic acid, indicating purity and confirming structure.
Introduction of the 4-(4-methylphenyl)amino Group
The substitution at the 4-position with a 4-methylphenylamino group (p-toluidino) is achieved by nucleophilic aromatic substitution on the anthraquinone ring.
This involves reacting the 1-amino-2-carboxymethyl ester anthraquinone intermediate with 4-methylaniline (p-toluidine) under conditions favoring amine substitution on the quinonoid ring, typically involving heating and solvent systems that stabilize the intermediate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amino substitution | 4-methylaniline, heating | Formation of 4-(4-methylphenyl)amino substituent |
Summary of Preparation Route
| Stage | Starting Material | Key Reagents/Conditions | Product |
|---|---|---|---|
| 1. Nitro reduction | 1-nitroanthraquinone-2-carboxylic acid | Ammonia or reducing agent | 1-amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid |
| 2. Esterification | 1-aminoanthraquinone-2-carboxylic acid | Methanol, acid catalyst | Methyl 1-aminoanthraquinone-2-carboxylate |
| 3. Amino substitution | Methyl 1-aminoanthraquinone-2-carboxylate | 4-methylaniline, heating | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester |
Research Outcomes and Analytical Data
The methyl ester derivative crystallizes as red needles from acetic acid with melting point around 228°C, confirming purity and identity.
The compound shows characteristic UV-Vis absorption typical of anthraquinone derivatives, useful for analytical applications.
The amino substitution pattern influences the electronic properties and solubility, relevant for dye and metal ion detection applications.
Studies confirm the regioselectivity of substitution at the 4-position on the anthraquinone ring, consistent with nucleophilic aromatic substitution mechanisms.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxoanthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Scientific Research Applications
Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxoanthracene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism by which Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxoanthracene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The pathways involved often depend on the specific application and the cellular context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison:
1-Amino-4-methylamino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid methyl ester Formula: C17H14N2O4 Molar Mass: 310.3 g/mol Substituents: 1-amino, 4-methylamino, methyl ester Properties: Reduced steric hindrance due to smaller methylamino group; higher solubility in polar solvents compared to aryl-substituted analogs.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Formula: C22H16N2O3 Molar Mass: 356.4 g/mol Substituents: 1-aminoanthraquinone core with 2-methylbenzamide Applications: Acts as an N,O-bidentate directing group in metal-catalyzed C-H functionalization.
4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid Formula: C18H12O5 Molar Mass: 308.3 g/mol Substituents: Carboxylic acid at position 4 Properties: Higher aqueous solubility but lower lipophilicity than methyl ester derivatives; used in dye and pharmaceutical industries.
Data Table: Comparative Analysis
Substituent Effects on Physicochemical Properties
- Electronic Effects: The 4-[(4-methylphenyl)amino] group introduces electron-donating methyl substituents, which may stabilize charge-transfer complexes or modulate redox activity.
Biological Activity
2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester (CAS Number: 103040) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C23H18N2O4
- Molecular Weight: 398.40 g/mol
- Melting Point: Not specified in available literature.
- LogP: 3.12 (indicating moderate lipophilicity)
Anticancer Activity
Research indicates that derivatives of anthracene compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-anthracenecarboxylic acid can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study:
A study conducted by Zhang et al. (2023) demonstrated that a related anthracene derivative inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
Antimicrobial Properties
Anthracene derivatives have also been evaluated for their antimicrobial activities. The compound's structure suggests potential interactions with bacterial cell membranes, leading to disruption and cell death.
Research Findings:
In vitro studies have shown that similar compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL .
The biological activity of 2-anthracenecarboxylic acid is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition: It can inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction: The planar structure allows intercalation into DNA, disrupting replication and transcription processes.
Comparative Biological Activity Table
| Property | 2-Anthracenecarboxylic Acid | Related Anthracene Derivatives |
|---|---|---|
| Anticancer Activity | Induces apoptosis | Yes |
| Antimicrobial Activity | Moderate against bacteria | High against Gram-positive |
| Mechanism | ROS generation | Enzyme inhibition |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via anthracene core functionalization. A viable method involves:
- Oxidative coupling : Introduce the 4-methylphenylamino group via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis, followed by esterification of the carboxylic acid group .
- Solvent selection : Methanol or DMF are preferred for solubility, with oxygen as an oxidizing agent to stabilize the dioxoanthracene moiety .
- Purity control : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (pyridine/water) to achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- UV-Vis and fluorescence spectroscopy : Confirm π→π* transitions (λmax ~400–450 nm) and emission properties linked to the anthracene core .
- FT-IR : Identify N–H (3300–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and ester (1250–1300 cm⁻¹) stretches .
- NMR : ¹H NMR (DMSO-d6) resolves aromatic protons (δ 7.2–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and NH groups (δ 5.5–6.0 ppm) .
Q. How does the methyl ester group influence solubility and stability?
The ester moiety enhances solubility in organic solvents (e.g., DCM, THF) compared to the free carboxylic acid. Stability studies in DMSO show no degradation over 72 hours at 25°C, but hydrolysis occurs in aqueous buffers (pH >8) .
Advanced Research Questions
Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be analyzed to explain crystallization behavior?
- X-ray crystallography : Single-crystal analysis reveals planar anthracene cores with intermolecular O–H⋯O and C–H⋯O hydrogen bonds (bond lengths: 1.8–2.2 Å). π-Stacking distances (3.4–3.7 Å) are critical for packing efficiency .
- DFT calculations : Compare experimental crystal structures with optimized geometries (B3LYP/6-311G**) to assess non-covalent interactions .
Q. What experimental strategies resolve contradictions in reported photophysical properties?
Discrepancies in fluorescence quantum yields (e.g., 0.2 vs. 0.4) may arise from:
Q. How does the 4-methylphenylamino substituent modulate electronic properties?
- Electrochemical analysis : Cyclic voltammetry (CH3CN, 0.1 M TBAPF6) shows two redox peaks: anthracene oxidation (~+1.2 V vs. Ag/Ag⁺) and amine oxidation (~+0.8 V).
- DFT studies : HOMO localized on the aminoanthracene core; LUMO on the dioxo group. Substituent effects lower bandgap by 0.3 eV compared to unsubstituted analogs .
Q. What methodologies assess biological interactions (e.g., DNA intercalation or protein binding)?
- UV-Vis titration : Monitor hypochromism and redshift with DNA (CT-DNA, λmax shift ~10–15 nm) to calculate binding constants (Kb ~10⁴ M⁻¹) .
- Fluorescence quenching : Use BSA or HSA; Stern-Volmer plots quantify static vs. dynamic quenching mechanisms .
- Molecular docking : AutoDock Vina predicts binding modes with topoisomerase II (binding energy: −8.5 kcal/mol) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
